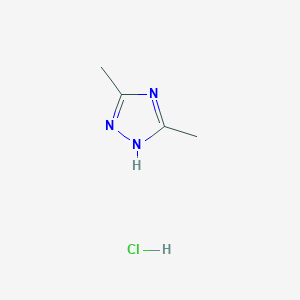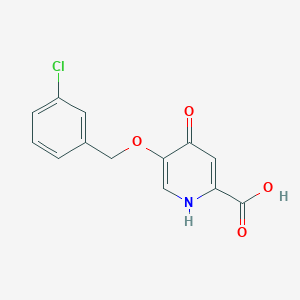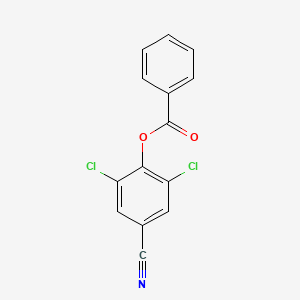
2,6-Dichloro-4-cyanophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-cyanophenyl benzoate is an organic compound with the molecular formula C14H7Cl2NO2. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyanophenyl benzoate typically involves the reaction of 2,6-dichlorobenzonitrile with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-cyanophenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted phenyl benzoates.
Reduction: Formation of 2,6-dichloro-4-aminophenyl benzoate.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-cyanophenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-cyanophenyl benzoate involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzonitrile: Similar structure but lacks the benzoate ester group.
4-Cyanophenyl benzoate: Similar structure but lacks the chlorine atoms.
2,6-Dichlorobenzoic acid: Similar structure but lacks the cyano group.
Uniqueness
The presence of both chlorine atoms and a cyano group makes it a versatile compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C14H7Cl2NO2 |
|---|---|
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
(2,6-dichloro-4-cyanophenyl) benzoate |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H |
Clave InChI |
KJQDULQOOOOADH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


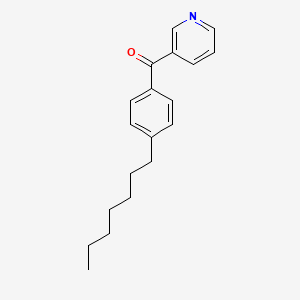
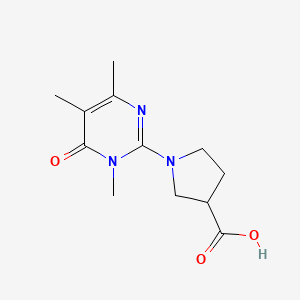

![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
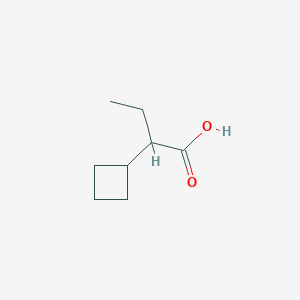
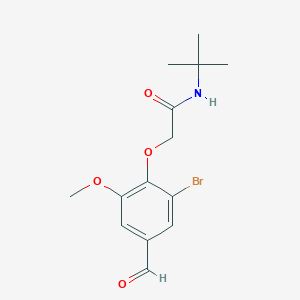

![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

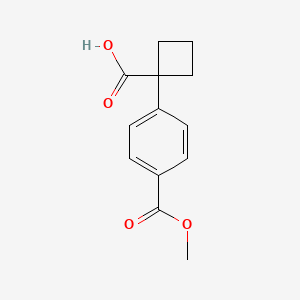
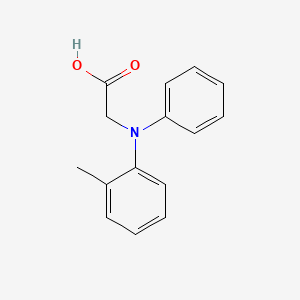
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
